Cas no 102269-56-7 (1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-chlorophenyl)methylene]-)
102269-56-7 structure
Product Name:1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-chlorophenyl)methylene]-
CAS No:102269-56-7
MF:C14H14ClNO
MW:247.720062732697
CID:3559647
PubChem ID:695383
Update Time:2025-04-22
1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-chlorophenyl)methylene]- Chemical and Physical Properties
Names and Identifiers
-
- 1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-chlorophenyl)methylene]-
- (2E)-2-[(3-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- STK019516
- 102269-56-7
- AKOS002663342
- (2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one
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- Inchi: 1S/C14H14ClNO/c15-12-3-1-2-10(8-12)9-13-14(17)11-4-6-16(13)7-5-11/h1-3,8-9,11H,4-7H2
- InChI Key: PCCPIAJDYTUNAC-UHFFFAOYSA-N
- SMILES: N12CCC(CC1)C(=O)C2=CC1=CC=CC(Cl)=C1
Computed Properties
- Exact Mass: 247.076392g/mol
- Monoisotopic Mass: 247.076392g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 247.72g/mol
- XLogP3: 3.3
- Topological Polar Surface Area: 20.3Ų
1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-chlorophenyl)methylene]- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
102269-56-7 (1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-chlorophenyl)methylene]-) Related Products
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